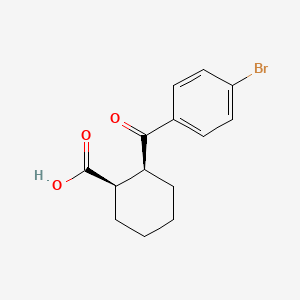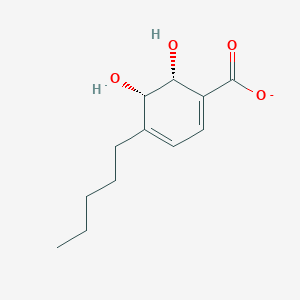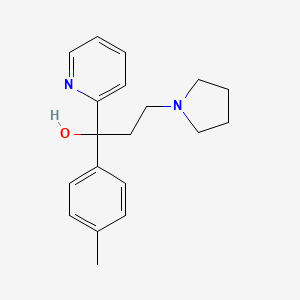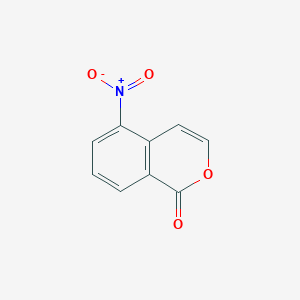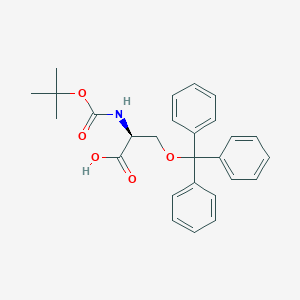
Boc-Ser(trt)-OH
概要
説明
Boc-Ser(trt)-OH, also known as N-tert-Butoxycarbonyl-O-trityl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protected form of serine, where the hydroxyl group is protected by a trityl group and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
科学的研究の応用
Boc-Ser(trt)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Researchers use it to study protein structure and function by incorporating it into synthetic peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用機序
Target of Action
Boc-Ser(trt)-OH, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid or (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amino groups present in the peptide chain .
Mode of Action
The Boc group protects the amino groups during peptide synthesis, allowing for transformations of other functional groups . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group is then removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating its cleavage .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in peptide synthesis. It allows for selective transformations of other functional groups in the peptide chain, while the amino groups remain protected . This selective protection and deprotection play a crucial role in the synthesis of complex peptides.
Pharmacokinetics
For instance, it is stable under nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Result of Action
The use of this compound results in the successful synthesis of complex peptides with the correct sequence and structure. By protecting the amino groups, it prevents unwanted side reactions and ensures the correct formation of peptide bonds .
Action Environment
The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the removal of the Boc group is achieved with a strong acid such as TFA . Therefore, the pH and temperature of the reaction environment can affect the efficiency of the deprotection process. Moreover, the presence of other functional groups in the peptide chain can also influence the action of this compound .
生化学分析
Biochemical Properties
(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with various enzymes and proteins, such as peptidases and proteases, which are involved in the cleavage of peptide bonds. The tert-butoxycarbonyl group in the compound acts as a protective group, preventing unwanted reactions and ensuring the selective formation of desired products. Additionally, the trityloxy group provides stability to the molecule, enhancing its reactivity and selectivity in biochemical processes .
Cellular Effects
The effects of (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the tert-butoxycarbonyl group can inhibit certain enzymatic activities, leading to altered signaling cascades and changes in gene expression patterns. Furthermore, the compound’s interaction with cellular proteins can affect metabolic pathways, resulting in shifts in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their functions. For example, the tert-butoxycarbonyl group can form stable complexes with enzyme active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the trityloxy group can enhance the compound’s affinity for certain proteins, facilitating its role in biochemical reactions. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the tert-butoxycarbonyl group provides stability to the molecule, reducing its degradation rate and prolonging its activity in biochemical assays. Over extended periods, the compound may undergo hydrolysis or other degradation processes, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered gene expression and metabolic shifts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(trt)-OH typically involves the protection of the hydroxyl group of serine with a trityl group and the amino group with a Boc group. The process generally includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected by reacting it with trityl chloride in the presence of a base such as pyridine.
Protection of the Amino Group: The amino group is then protected by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Boc-Ser(trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and trityl protecting groups can be removed under specific conditions to yield free serine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection of Boc Group: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA).
Deprotection of Trityl Group: The trityl group can be removed using mild acids such as acetic acid or dilute TFA.
Coupling Reactions: Common reagents for peptide coupling include carbodiimides (e.g., DCC, EDC) and coupling additives like HOBt or HOAt.
Major Products Formed
The major products formed from these reactions include free serine after deprotection and various peptides when this compound is used in peptide synthesis.
類似化合物との比較
Similar Compounds
Boc-Ser-OMe: N-tert-Butoxycarbonyl-L-serine methyl ester, where the hydroxyl group is esterified with a methyl group instead of being protected by a trityl group.
Fmoc-Ser(tBu)-OH: N-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine, where the amino group is protected by an Fmoc group and the hydroxyl group by a tert-butyl group.
Uniqueness
Boc-Ser(trt)-OH is unique due to its dual protection strategy, which provides stability and selectivity during peptide synthesis. The trityl group offers robust protection for the hydroxyl group, while the Boc group is easily removable under acidic conditions, making it highly suitable for solid-phase peptide synthesis.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-26(2,3)33-25(31)28-23(24(29)30)19-32-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLMUAAMLWWXJX-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471273 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252897-67-9 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B1600268.png)
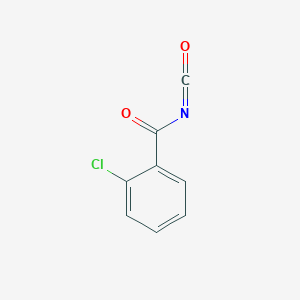

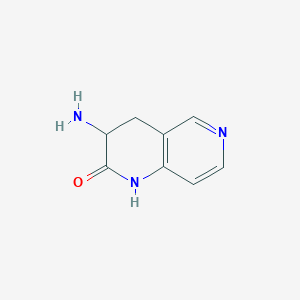
![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)
![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)
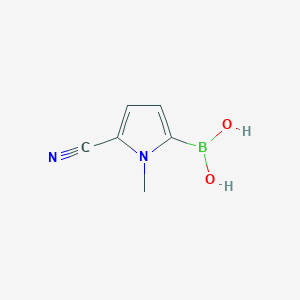
![Pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B1600276.png)
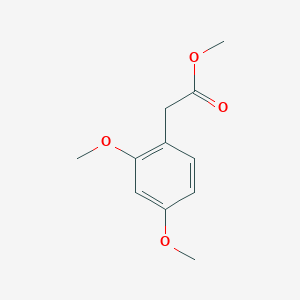
![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)
